molecular formula C34H33NO8 B12320956 [6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate

[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate

Cat. No.: B12320956
M. Wt: 583.6 g/mol
InChI Key: FPWKKDQDBGGPFW-UHFFFAOYSA-N
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Description

[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple phenylmethoxy groups and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of phenylmethoxy groups through etherification reactions. The final step involves the esterification of the oxane derivative with 4-nitrobenzoic acid under acidic conditions. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy groups, where nucleophiles like hydroxide ions or amines replace the methoxy groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution or amines in organic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted phenylmethoxy derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, while its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Properties

Molecular Formula

C34H33NO8

Molecular Weight

583.6 g/mol

IUPAC Name

[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate

InChI

InChI=1S/C34H33NO8/c1-24-30(39-21-25-11-5-2-6-12-25)31(40-22-26-13-7-3-8-14-26)32(41-23-27-15-9-4-10-16-27)34(42-24)43-33(36)28-17-19-29(20-18-28)35(37)38/h2-20,24,30-32,34H,21-23H2,1H3

InChI Key

FPWKKDQDBGGPFW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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